molecular formula C20H23BBrNO4 B13960387 benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 870195-95-2

benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B13960387
CAS No.: 870195-95-2
M. Wt: 432.1 g/mol
InChI Key: XDMMQWLKHRAMDM-UHFFFAOYSA-N
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Description

Benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound that features a brominated phenyl ring and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group by reacting the intermediate with benzyl isocyanate under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols

Scientific Research Applications

Benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications

Properties

CAS No.

870195-95-2

Molecular Formula

C20H23BBrNO4

Molecular Weight

432.1 g/mol

IUPAC Name

benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C20H23BBrNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)

InChI Key

XDMMQWLKHRAMDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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